N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes a cyclopentyl ring with hydroxyl and hydroxymethyl groups, an o-tolyloxy group, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. The starting materials might include cyclopentanol derivatives and o-tolyl compounds. Common synthetic routes could involve:
Hydroxylation: Introduction of hydroxyl groups to the cyclopentyl ring.
Esterification: Formation of the ester linkage between the cyclopentyl ring and the o-tolyloxy group.
Amidation: Conversion of the ester to the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The acetamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halides, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield cyclopentanone derivatives, while reduction could produce cyclopentyl alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent or drug candidate.
Industry: Component in the manufacture of polymers, resins, or other materials.
Mechanism of Action
The mechanism of action of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxycyclopentyl)-2-(o-tolyloxy)acetamide: Lacks the hydroxymethyl group.
N-(4-hydroxy-3-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide: Different position of hydroxyl and hydroxymethyl groups.
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(p-tolyloxy)acetamide: Para-substituted tolyloxy group.
Uniqueness
The unique combination of functional groups in N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE may confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-4-2-3-5-14(10)20-9-15(19)16-12-6-11(8-17)13(18)7-12/h2-5,11-13,17-18H,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNERBWLWCSSCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CC(C(C2)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.